(4R)-2-(naphthalen-1-yl)thiazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4R)-2-(naphthalen-1-yl)thiazolidine-4-carboxylic acid, also known as NATCA, is a thiazolidine derivative that has been widely studied for its potential therapeutic applications. NATCA has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Scientific Research Applications
Antibacterial Activity
- (4R)-2-(naphthalen-1-yl)thiazolidine-4-carboxylic acid derivatives have been synthesized and shown to possess significant antibacterial activity. For instance, complexes of this compound with Cu(II), Fe(II), and VO(II) displayed bioactivity against Pseudomonas aeruginosa and Streptococcus epidermis, with iron complexes exhibiting the highest efficiency (Nawar et al., 2020). Similarly, other derivatives have been evaluated for their antibacterial activity against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Salmonella typhimurium, and Escherichia coli (Patel & Patel, 2015).
Anti-Parkinson's Activity
- Some novel 2-(naphthalen-1-yl)acetamide derivatives with anti-Parkinson's activity have been synthesized. These compounds exhibited potent free radical scavenging activity, and one particular derivative showed significant anti-Parkinson's activity in a rat model (Gomathy et al., 2012).
Antidiabetic and Antioxidant Properties
- Thiazolidine-2, 4-dione derivatives, related to (4R)-2-(naphthalen-1-yl)thiazolidine-4-carboxylic acid, have been synthesized and evaluated for their antidiabetic and antioxidant properties. These compounds showed promising results in in vitro and in vivo studies, with some exhibiting better blood glucose-lowering activity than standard drugs and potent antioxidant activity (Shukla et al., 2020).
Solubility and Stability Studies
- Research on various derivatives of (4R)-thiazolidine-4-carboxylic acid has provided insights into their solubility, stability, and dissociation constants in aqueous solutions, contributing to the understanding of their chemical properties (Butvin et al., 2000).
Synthesis and Characterization of Derivatives
- Several studies have been conducted on the synthesis and characterization of (4R)-2-(naphthalen-1-yl)thiazolidine-4-carboxylic acid derivatives, leading to the development of novel compounds with potential biological activities (Neshan et al., 2019).
properties
IUPAC Name |
(4R)-2-naphthalen-1-yl-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c16-14(17)12-8-18-13(15-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-13,15H,8H2,(H,16,17)/t12-,13?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGHWUWDWJRTFR-UEWDXFNNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=CC3=CC=CC=C32)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(S1)C2=CC=CC3=CC=CC=C32)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-2-(naphthalen-1-yl)thiazolidine-4-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.